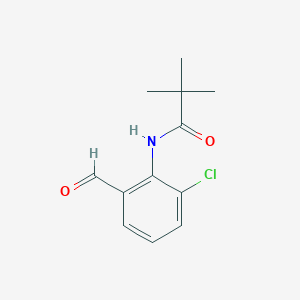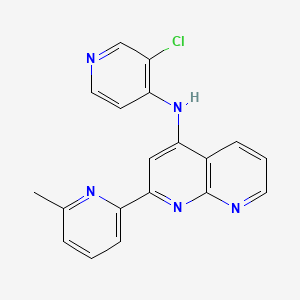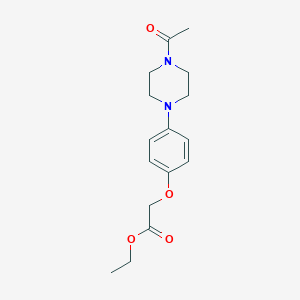![molecular formula C12H9N3O B15356148 2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine](/img/structure/B15356148.png)
2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine is a heterocyclic organic compound belonging to the oxazolo[5,4-b]pyridine family. This compound features a phenyl group attached to the oxazolo[5,4-b]pyridine core, which is a fused bicyclic structure containing both oxygen and nitrogen atoms. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, including medicinal chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine typically involves multiple steps, starting with the construction of the oxazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, with phenyl isocyanates or phenyl carbonyl chlorides under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its purest form.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the choice of reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent and catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives of this compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound has shown promise as a lead structure for the development of new pharmaceuticals. Its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, have been investigated in preclinical studies.
Biology: In biological research, 2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine has been used as a tool to study cellular processes and signaling pathways. Its interactions with various biomolecules have provided insights into its potential therapeutic applications.
Materials Science: The compound's unique structural features make it suitable for the design of advanced materials, such as organic semiconductors and sensors. Its incorporation into polymers and nanomaterials has been explored for various technological applications.
Mecanismo De Acción
The mechanism by which 2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer applications, it may interfere with cell proliferation and induce apoptosis through modulation of signaling pathways.
Comparación Con Compuestos Similares
2-(Substituted phenyl) oxazolo[4,5-b]pyridine
Thiazolo[5,4-b]pyridine derivatives
2-(Pyridin-2-yl) pyrimidine derivatives
Propiedades
Fórmula molecular |
C12H9N3O |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine |
InChI |
InChI=1S/C12H9N3O/c13-9-6-10-12(14-7-9)16-11(15-10)8-4-2-1-3-5-8/h1-7H,13H2 |
Clave InChI |
KCRQKKHGNVTEJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)N=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


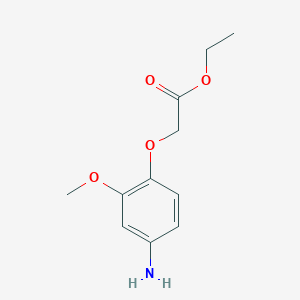
![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)

![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B15356095.png)
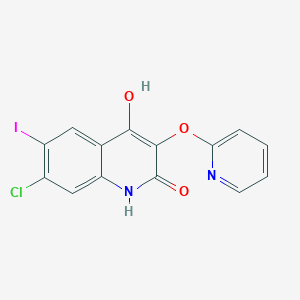
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
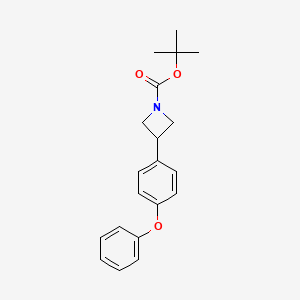
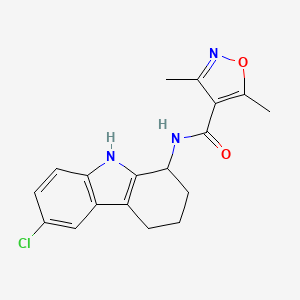
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
